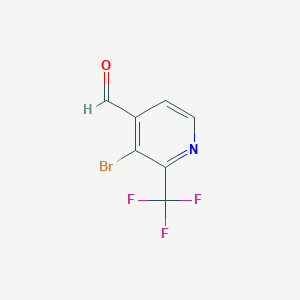

3-Bromo-2-(trifluoromethyl)isonicotinaldehyde

説明

BenchChem offers high-quality 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUZAGCBUGZAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Bromo-2-(trifluoromethyl)isonicotinaldehyde molecular structure

This technical guide details the molecular architecture, synthesis, and reactivity of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde , a highly specialized fluorinated pyridine building block used in the design of advanced agrochemicals and pharmaceutical agents.

Executive Summary & Molecular Architecture

3-Bromo-2-(trifluoromethyl)isonicotinaldehyde (CAS: 1227572-68-0 ) is a trisubstituted pyridine scaffold characterized by a dense functionalization pattern at the 2, 3, and 4 positions. Its value in medicinal chemistry stems from the interplay between the electron-withdrawing trifluoromethyl group and the chemically versatile bromide and aldehyde handles.

Structural Specifications

-

IUPAC Name: 3-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde

-

Molecular Formula:

-

Molecular Weight: 254.00 g/mol

-

Physical State: White to pale yellow solid

-

Melting Point: Typically 45–55 °C (analog-dependent, requires experimental verification per batch)

Electronic & Steric Profile

The molecule exhibits a unique "push-pull" electronic environment:

-

2-Trifluoromethyl (

): Induces strong inductive electron withdrawal (-I effect), significantly lowering the -

3-Bromo (

): Occupies the sterically crowded "bay" region between the -

4-Formyl (

): An electrophilic carbonyl center susceptible to nucleophilic attack, positioned para to the pyridine nitrogen, enhancing its reactivity toward hydration and condensation.

Synthesis & Manufacturing Protocols

Synthesis of this motif requires careful regiocontrol due to the competing directing effects of the nitrogen lone pair, the halogen, and the trifluoromethyl group.

Route A: Directed Ortho-Metalation (DoM)

This route utilizes the acidity of the C4-proton, enhanced by the adjacent electron-withdrawing bromine and trifluoromethyl groups.

-

Precursor: 3-Bromo-2-(trifluoromethyl)pyridine.

-

Reagents: Lithium diisopropylamide (LDA), Dimethylformamide (DMF).

-

Mechanism: The bulky base (LDA) selectively deprotonates at C4 (the most acidic site, avoiding the steric bulk of the

group at C2 and the lone pair repulsion at C6). The resulting lithio-species is quenched with DMF.

Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

-

Base Preparation: Generate LDA in situ (Diisopropylamine +

-BuLi) in anhydrous THF at -78 °C. -

Deprotonation: Add 3-Bromo-2-(trifluoromethyl)pyridine dropwise. Stir for 30–60 min at -78 °C. Critical: Maintain temperature < -70 °C to prevent "halogen dance" (migration of the bromine).

-

Formylation: Add anhydrous DMF (1.5 equiv) slowly.

-

Quench: Warm to 0 °C and quench with saturated

. -

Workup: Extract with EtOAc, wash with brine, dry over

.

Route B: Functional Group Interconversion (Scalable)

For larger scales, reducing the commercially available acid precursor is preferred to avoid pyrophoric lithium reagents.

-

Precursor: 3-Bromo-2-(trifluoromethyl)isonicotinic acid (CAS 1211588-27-0).[1]

-

Workflow: Acid

Methyl Ester

Data Summary of Synthetic Routes:

| Parameter | Route A (DoM) | Route B (Redox) |

| Step Count | 1 (One-pot) | 3 (Linear) |

| Atom Economy | High | Moderate |

| Scalability | Low (<10g, cryogenic) | High (>100g) |

| Key Risk | Halogen migration (Dance) | Over-reduction |

Synthesis Pathway Visualization

Figure 1: Divergent synthetic pathways. Route A utilizes cryogenic lithiation; Route B utilizes standard redox chemistry.

Reactivity & Functionalization

The molecule serves as a "linchpin" intermediate. The reactivity order is generally Aldehyde > Bromine > Trifluoromethyl .

Chemoselective Transformations

-

Reductive Amination (C4-Aldehyde):

-

Reacts rapidly with primary/secondary amines in the presence of

. -

Note: The adjacent 3-Br exerts steric hindrance; smaller amines react faster.

-

-

Suzuki-Miyaura Coupling (C3-Bromine):

-

The C3 position is deactivated by steric crowding from the 2-

and 4-CHO groups. -

Catalyst Choice: Requires active catalytic systems (e.g.,

, -

Strategy: It is often superior to protect the aldehyde (as an acetal) before coupling to prevent catalyst poisoning or side reactions.

-

-

Nucleophilic Aromatic Substitution (

):-

While the 2-position is activated, the

group is a poor leaving group compared to halogens. However, under forcing conditions with strong nucleophiles (alkoxides), the 2-

-

Reactivity Logic Map

Figure 2: Functionalization logic. Note that Path C (Suzuki) often requires acetal protection of the aldehyde to prevent side reactions.

Handling & Safety Protocols

As a halogenated pyridine aldehyde, this compound poses specific hazards.

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (3-bromo-2-(trifluoromethyl)isonicotinic acid).

-

Incompatibility: Strong oxidizing agents, strong bases (can trigger polymerization or haloform-type cleavage).

References

- Schlosser, M., et al. (2013). "Regioselective Functionalization of Pyridines using a Directed Metalation." Zeitschrift für Naturforschung B, 68(5), 411–422. (Mechanistic basis for Route A).

Sources

IUPAC name for 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde

An In-depth Technical Guide to 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde: A Keystone Building Block in Modern Drug Discovery

Abstract

3-Bromo-2-(trifluoromethyl)isonicotinaldehyde, systematically named 3-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde, is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of a bromine atom, a trifluoromethyl group, and an aldehyde on the pyridine scaffold provides three distinct and versatile points for chemical modification. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The bromine atom serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions, while the aldehyde functionality is a gateway for constructing a myriad of carbon-carbon and carbon-nitrogen bonds. This guide provides a comprehensive overview of this compound's properties, a plausible synthetic strategy, key chemical reactions, and practical protocols relevant to its application in drug development.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is the foundation of reproducible science. The structural information and standard identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | N/A |

| Common Name | 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde | N/A |

| CAS Number | 1227572-68-0 | [3] |

| Molecular Formula | C₇H₃BrF₃NO | [4] |

| SMILES | O=CC1=CC=NC(C(F)(F)F)=C1Br | [3] |

| InChIKey | XCBNWMWTBYJFKY-UHFFFAOYSA-N |

Physicochemical and Safety Profile

Understanding the physical properties and handling requirements is critical for laboratory use.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 254.01 g/mol | |

| Physical Form | Liquid | |

| Typical Purity | ≥96% | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Safety and Handling

Based on data for structurally related compounds, 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde should be handled with care, assuming it possesses similar toxicological properties. Appropriate personal protective equipment (PPE) is mandatory.

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Measures |

| Acute Toxicity | 💀 | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261: Avoid breathing vapors.P280: Wear protective gloves/clothing/eye protection. |

| Skin Irritation | ⚠️ | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | ⚠️ | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |

Synthesis Strategy: A Plausible Retrosynthetic Approach

The proposed synthesis starts from the commercially available 3-bromo-2-(trifluoromethyl)pyridine. The C4 position is the most acidic proton on the ring, influenced by the electron-withdrawing effects of the nitrogen atom and the trifluoromethyl group. This allows for regioselective deprotonation using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting aryllithium species is then quenched with an electrophilic formylating agent, DMF, to yield the target aldehyde after an acidic workup.

Diagram: Proposed Synthetic Workflow

Caption: Proposed synthesis of the target aldehyde via regioselective lithiation and formylation.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its three distinct functional handles, which can be addressed with high selectivity. This multi-functionality allows for the rapid generation of diverse molecular libraries, a cornerstone of modern hit-to-lead optimization. Halogenated and trifluoromethylated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6]

The Trifluoromethyl Group (-CF₃)

This group is a bioisostere for moieties like isopropyl or even chlorine. Its strong electron-withdrawing nature lowers the pKa of the pyridine nitrogen, reducing basicity and potential off-target interactions at physiological pH. Furthermore, it often enhances metabolic stability by blocking potential sites of oxidation.[1]

The Bromo Group (-Br)

This is the primary handle for building molecular complexity. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: To form C(sp²)-C(sp²) bonds with boronic acids/esters, introducing new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: To form C-N bonds with amines, a critical reaction in the synthesis of many drug classes.

-

Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

-

Heck Coupling: To form C-C double bonds with alkenes.

The Aldehyde Group (-CHO)

The aldehyde is a versatile electrophile for forming new C-C and C-N bonds:

-

Reductive Amination: A two-step or one-pot reaction with a primary or secondary amine, followed by a reducing agent (e.g., NaBH(OAc)₃), to form substituted amines. This is one of the most robust and widely used methods for C-N bond formation in medicinal chemistry.

-

Wittig Reaction: To convert the aldehyde into an alkene.

-

Condensation Reactions: With active methylene compounds (e.g., malonates) or heterocycles to build more complex ring systems.

Diagram: Key Reaction Pathways

Caption: Major synthetic transformations accessible from the core molecule.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic signatures would be expected:

-

¹H NMR: Three distinct signals in the aromatic region. The aldehyde proton (-CHO) would appear as a singlet far downfield (δ ≈ 10.0 ppm). The two pyridine ring protons would appear as doublets (δ ≈ 7.5-9.0 ppm) with a small coupling constant.

-

¹⁹F NMR: A sharp singlet for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting.

-

¹³C NMR: Signals corresponding to the aldehyde carbon (δ ≈ 190 ppm), the carbons of the pyridine ring (including two quaternary carbons bonded to Br and CF₃), and the CF₃ carbon (a quartet due to C-F coupling).

-

Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern (M, M+2) with approximately 1:1 intensity, which is the definitive signature of a monobrominated compound.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1700-1710 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.

Example Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed, self-validating methodology for a common and powerful application of the title compound.

Objective: To synthesize 3-(4-methoxyphenyl)-2-(trifluoromethyl)isonicotinaldehyde via Suzuki-Miyaura coupling.

Materials:

-

3-Bromo-2-(trifluoromethyl)isonicotinaldehyde (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

-

1,4-Dioxane

-

Toluene

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Add 1,4-dioxane and toluene (e.g., a 4:1 mixture) via syringe. The solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting bromide.

-

Reagent Addition: Add the 2M aqueous Na₂CO₃ solution, followed by the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Causality Note: The aqueous base is crucial for activating the boronic acid to form the reactive boronate species, which enters the catalytic cycle. The palladium catalyst is the engine of the cross-coupling reaction.

-

-

Reaction: Heat the mixture to 85-90 °C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting bromide. This typically takes 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using the analytical methods described in Section 5.

Conclusion

3-Bromo-2-(trifluoromethyl)isonicotinaldehyde is a powerful and versatile building block for chemical synthesis. Its trifunctional nature allows for the strategic and selective introduction of diverse chemical functionalities, making it an invaluable tool for constructing complex molecules in drug discovery and materials science. The principles of organometallic catalysis and classic organic reactions unlock its full potential, enabling researchers to rapidly access novel chemical space in the quest for new therapeutic agents.

References

- Fisher Scientific. (2013, October 17). Safety Data Sheet.

-

Santos, J. L., et al. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Retrieved February 18, 2026, from [Link]

-

Uddin, J., et al. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved February 18, 2026, from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 18, 2026, from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. 1227572-68-0|3-Bromo-2-(trifluoromethyl)isonicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 1211520-18-1 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

Technical Guide: Stability, Storage, and Handling of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde

Topic: Stability and Storage Conditions for 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

3-Bromo-2-(trifluoromethyl)isonicotinaldehyde (CAS: 1227572-68-0) is a critical heterocyclic building block employed in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals. Its structural uniqueness—combining a reactive aldehyde, a sterically demanding bromine, and a lipophilic trifluoromethyl group on a pyridine scaffold—imparts versatile reactivity but also significant stability challenges.

This guide provides a chemically grounded protocol for the storage and handling of this compound. Unlike generic aldehydes, the electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl (

Chemical Profile & Reactivity Analysis

To understand the why behind storage conditions, we must analyze the molecule's electronic environment.

| Feature | Specification |

| Chemical Name | 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde |

| CAS Number | 1227572-68-0 |

| Molecular Formula | |

| Molecular Weight | 253.99 g/mol |

| Physical State | Solid (typically pale yellow to off-white) |

| Primary Hazards | Skin/Eye Irritant, Air Sensitive, Moisture Sensitive |

Structural Instability Factors

-

Aldehyde Oxidation: The aldehyde proton at C4 is susceptible to radical abstraction by atmospheric oxygen, leading to auto-oxidation. This forms 3-bromo-2-(trifluoromethyl)isonicotinic acid , a common impurity that disrupts stoichiometry in subsequent couplings.

-

Nucleophilic Attack (Hydration): The pyridine ring is electron-deficient. The

group (strong electron-withdrawing group, EWG) further depletes electron density from the ring. This makes the carbonyl carbon at C4 highly electrophilic. In the presence of moisture, it readily forms a gem-diol (hydrate) , which can complicate stoichiometry and purification. -

Photolability: While the

bond is relatively stable, prolonged exposure to UV light can induce homolytic cleavage, leading to debrominated byproducts, especially in solution.

Degradation Pathways (Visualization)

The following diagram illustrates the primary degradation routes that storage conditions must prevent.

Caption: Primary degradation pathways. The electron-withdrawing CF3 group accelerates the hydration pathway (Green) compared to non-fluorinated analogs.

Storage & Handling Protocols

The following protocols are designed to mitigate the pathways identified above.

A. Storage Conditions Matrix

| Parameter | Condition | Scientific Rationale |

| Temperature | 2°C to 8°C (Short-term)-20°C (Long-term > 3 months) | Lowers kinetic energy, significantly slowing the rate of auto-oxidation and thermal decomposition. |

| Atmosphere | Inert Gas (Argon preferred) | Argon is heavier than air and provides a better "blanket" than Nitrogen for solids, preventing |

| Container | Amber Glass Vial | Blocks UV/Vis light to prevent photo-excitation of the pyridine ring or C-Br bond cleavage. |

| Closure | Teflon-lined Septum Cap | Teflon (PTFE) is chemically resistant and prevents plasticizers from leaching into the solid. Parafilm over the cap is mandatory. |

| Desiccant | Required in Secondary Container | Store the vial inside a jar containing silica gel or molecular sieves to maintain local humidity <10%. |

B. Handling Workflow (The "Self-Validating" System)

To ensure data integrity, treat every opening of the vial as a potential contamination event.

-

Equilibration: Before opening, allow the vial to warm to room temperature (approx. 30 mins).

-

Why? Opening a cold vial in humid air causes immediate condensation of water vapor onto the solid, triggering the Hydration pathway described in Section 3.

-

-

Inert Sampling:

-

Ideally, handle inside a glovebox (Nitrogen/Argon atmosphere).

-

If a glovebox is unavailable, use a "funnel and blanket" technique: Flow a gentle stream of Argon over the open vial while weighing out the solid.

-

-

Resealing:

-

Purge the headspace with Argon before screwing the cap back on.

-

Apply Parafilm M® tightly around the cap junction.

-

Quality Control & Re-Analysis

Researchers should not assume purity after long-term storage. Use these methods to validate the compound's integrity.

Visual Inspection

-

Pass: Off-white to pale yellow crystalline solid.

-

Fail: Dark yellow/orange oil or sticky solid (Indicates oxidation or hydrolysis).

Analytical Validation (H-NMR)

Run a proton NMR in

-

Target Signal: Aldehyde proton (

) typically appears as a singlet between 10.0 – 10.4 ppm . -

Impurity Signal (Acid): Broad singlet >12.0 ppm (often invisible due to exchange) or shift in aromatic protons.

-

Impurity Signal (Hydrate): Loss of aldehyde peak; appearance of a methine proton [CH(OH)2] around 6.0 – 6.5 ppm .

QC Workflow Diagram

Caption: Quality Control decision tree. Visual inspection serves as the first "gate" before consuming analytical resources.

Safety & Hazard Mitigation

-

GHS Classification: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).

-

Specific Hazard: As a halogenated pyridine, thermal decomposition (fire) may release Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , and Nitrogen Oxides (NOx) .

-

PPE: Standard lab coat and nitrile gloves. If heating the compound, use a fume hood to capture potential lachrymatory vapors.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 1227572-68-0. Retrieved February 18, 2026, from [Link]

The Trifluoromethyl-Pyridine Motif: Electronic Modulation and Synthetic Strategies in Drug Design

[1][2][3]

Physicochemical Modulation: The "Fluorine Effect"[1]

The pyridine ring is a privileged scaffold in medicinal chemistry, but its liability often lies in its metabolic susceptibility (oxidation at C2/C6) and hERG channel affinity driven by the basic nitrogen. The introduction of a

Electronic Desensitization (Basicity Modulation)

The

-

Pyridine

: ~5.23 (Protonated at physiological pH).[3] -

2-(

)-Pyridine -

3-(

)-Pyridine

Impact: Reducing basicity decreases the risk of unwanted cation-trapping (e.g., in lysosomes) and reduces affinity for the hERG potassium channel, a common cardiotoxicity liability for basic amines.

The Metabolic Shield

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing a metabolically labile C-H or C-Me site with C-

Lipophilicity and Permeability

The

Data Summary: Pyridine vs. -Pyridine[1][2][3]

| Property | Pyridine (Unsubstituted) | 2-( | 3-( | Mechanistic Driver |

| Basicity ( | 5.23 | ~0.5 (Very Weak Base) | 2.6 | Inductive withdrawal ( |

| Lipophilicity ( | 0.0 (Reference) | +0.88 | +0.88 | Fluorine's low polarizability / high hydrophobicity.[3] |

| Bond Energy | C-H (99 kcal/mol) | C-F (116 kcal/mol) | C-F (116 kcal/mol) | Electrostatic attraction between C and F. |

| Metabolic Liability | High (N-oxidation, C-oxidation) | Low (Blocked site) | Moderate | Steric and electronic shielding of CYP450 active site.[2][3] |

Visualizing the Mechanism

The following diagram illustrates the impact of the trifluoromethyl group on the pyridine scaffold's properties and metabolic fate.

Figure 1: Comparative analysis of native pyridine vs. trifluoromethyl-pyridine, highlighting the shift from metabolic liability to stability.[2][3]

Synthetic Methodologies

Synthesizing

Building Block Assembly

This approach relies on commercially available precursors like 2-chloro-5-(trifluoromethyl)pyridine .[2][3] It is standard for large-scale manufacturing (e.g., the synthesis of Apalutamide ).[2][3]

-

Pros: High regiocontrol, scalable.[3]

-

Cons: Limited diversity, requires de novo synthesis of the ring for complex analogs.

Late-Stage Functionalization (LSF)

For diversifying lead compounds, LSF is superior.[2][3] The most robust modern method is Radical Trifluoromethylation .[3]

Validated Experimental Protocol: Innate C-H Trifluoromethylation

This protocol utilizes the Zinc Sulfinate (Baran's Reagent) method. It is preferred for its operational simplicity (open to air) and ability to functionalize complex pyridine substrates without pre-activation (halogenation).[3]

Objective: Install a

Reagents & Materials[1][2][5][6][7][8][9][10]

-

Substrate: Pyridine derivative (1.0 equiv)

-

Reagent: Zinc bis(trifluoromethanesulfinate) (

, TFMS) (3.0 equiv)[3] -

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[2][3] solution (3.0 - 5.0 equiv)

-

Solvent: DMSO:Water (2.5:1 ratio) or DCM:Water (biphasic)[2][3]

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow

-

Setup: To a vial equipped with a stir bar, add the Pyridine Substrate (0.5 mmol) and Zinc Sulfinate (TFMS) (1.5 mmol, 3.0 equiv).

-

Solvation: Add DMSO (1.5 mL) and Water (0.6 mL). The reaction does not require inert gas (Ar/N2); it can be run open to air.[3]

-

Initiation: Cool the mixture to 0°C (ice bath). Slowly add TBHP (1.5 mmol, 3.0 equiv) dropwise. Note: Exotherm is possible.[2][3]

-

Reaction: Remove the ice bath and stir vigorously at Room Temperature for 12–24 hours.

-

Workup:

-

Purification: Flash column chromatography (Silica gel). Note:

products are less polar than the starting pyridine.[3]

Mechanism of Action (DOT Diagram)

Figure 2: Radical mechanism of Zinc Sulfinate mediated trifluoromethylation.

Case Study: Apalutamide

Apalutamide (Erleada) is a next-generation androgen receptor inhibitor used for prostate cancer.[2][3]

-

Structure: Contains a 2-cyano-3-(trifluoromethyl)pyridine moiety (specifically attached at the nitrogen of the thiohydantoin core).[2][3]

-

Role of

: -

Synthesis Insight: The industrial route utilizes 2-chloro-3-(trifluoromethyl)pyridine as a starting building block, which undergoes nucleophilic substitution to build the core.[2][3]

References

-

Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[2][3]

-

Ji, Y., Brueckl, T., Baxter, R. D., & Baran, P. S. (2011).[6] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link[2][3]

-

O'Hara, F., et al. (2013).[3] Preparation and purification of zinc sulfinate reagents for drug discovery.[3] Nature Protocols, 8, 1042–1047. Link

-

Fujiwara, Y., et al. (2012).[3][7] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99.[7] Link[2][3]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[3] Link[2][3]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Fluoro-3-trifluoromethylpyridine | 65753-52-8 [chemicalbook.com]

- 3. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Baran difluoromethylation reagent - Enamine [enamine.net]

Application Note: A Protocol for the Multi-Step Synthesis of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde, a key heterocyclic building block in medicinal chemistry and agrochemical development.[1][2] The trifluoromethylpyridine scaffold is of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and lipophilicity.[2] The synthetic route detailed herein proceeds via a two-step sequence: 1) regioselective ortho-lithiation and subsequent trifluoromethylation of a pyridine precursor, followed by 2) selective oxidation of the resulting hydroxymethyl intermediate to the target aldehyde. This guide is intended for researchers in organic synthesis, drug discovery, and materials science, providing not only a step-by-step protocol but also the underlying chemical principles and critical safety considerations.

Introduction & Strategic Overview

The synthesis of polysubstituted pyridines is a cornerstone of modern synthetic chemistry. The target molecule, 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde (CAS No. 1227572-68-0), presents a specific challenge: the precise installation of three different substituents—bromo, trifluoromethyl, and formyl groups—onto the pyridine ring at positions 3, 2, and 4, respectively.

Our synthetic strategy leverages the power of directed ortho-metalation (DoM), a robust method for C-H functionalization adjacent to a directing metalating group (DMG).[3][4] However, direct functionalization can be complex. A more reliable approach, outlined here, involves a halogen/metal exchange on a pre-functionalized pyridine, which offers superior regiochemical control.[5][6] The synthesis begins with a commercially available bromopyridine derivative, proceeds through a hydroxymethyl intermediate, and culminates in a selective oxidation.

Synthetic Workflow Diagram

The overall two-stage process is depicted below, starting from the precursor 3-bromo-4-(hydroxymethyl)-2-(trifluoromethyl)pyridine.

Caption: High-level overview of the synthetic pathway.

Experimental Protocols

This section details the laboratory procedures. All operations involving pyrophoric or air-sensitive reagents must be conducted under a strict inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[7]

Part A: Synthesis of (3-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

This section outlines the conceptual synthesis of the starting material, which is often commercially available. The principles are included for completeness.

The generation of this precursor relies on the lithiation of 3-bromo-2-(trifluoromethyl)pyridine.[8][9] The trifluoromethyl group directs lithiation to the C4 position. Subsequent quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) followed by reduction would yield the desired alcohol.

Causality & Mechanistic Insight: The electron-withdrawing nature of both the pyridine nitrogen and the adjacent trifluoromethyl group acidifies the C-H bond at the 4-position, making it susceptible to deprotonation by a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi).[4][6] Using a hindered base like LDA can prevent competitive nucleophilic addition to the pyridine ring.[4]

Part B: Oxidation to 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde

This protocol details the conversion of the hydroxymethyl intermediate to the final aldehyde product.

Principle of the Reaction: The selective oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[10][11] Activated Manganese Dioxide (MnO₂) is an excellent choice for this transformation, particularly for benzylic and heterocyclic alcohols, as it operates under neutral conditions via a surface-mediated radical mechanism.[12][13][14]

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. | Supplier Notes |

| (3-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol | 272.02 | 1.00 g | 3.68 | 1.0 | Assumed 98% purity |

| Activated Manganese Dioxide (MnO₂) | 86.94 | 3.20 g | 36.8 | 10.0 | Use freshly activated or high-purity commercial grade |

| Dichloromethane (DCM), Anhydrous | 84.93 | 40 mL | - | - | Dried over CaH₂ |

| Celite® (Diatomaceous Earth) | - | ~5 g | - | - | For filtration |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 142.04 | ~5 g | - | - | For drying |

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol (1.00 g, 3.68 mmol).

-

Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.

-

Addition of Oxidant: To the stirring solution, add activated manganese dioxide (3.20 g, 36.8 mmol, 10 eq.) in one portion. Rationale: A large excess of MnO₂ is used to drive the heterogeneous reaction to completion.[15]

-

Reaction Execution: Heat the suspension to reflux (approx. 40°C) and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up & Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Prepare a short plug of Celite® in a fritted glass funnel and filter the reaction slurry through it, washing the filter cake thoroughly with additional DCM (3 x 20 mL). Causality: Celite filtration is essential to remove the fine MnO₂ particles and manganese salts.

-

Drying and Concentration: Combine the filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde as a solid.

Safety & Hazard Management

Chemical synthesis requires rigorous adherence to safety protocols. Before beginning any work, consult the Material Safety Data Sheet (MSDS) for every chemical used.[16]

Organolithium Reagents (e.g., n-BuLi):

-

Hazard: Highly pyrophoric; ignites spontaneously on contact with air or moisture.[17][18] Corrosive and water-reactive.[16]

-

Handling: Must be handled by trained personnel under a strict inert atmosphere (argon or nitrogen).[7][17] Use air-tight syringes or cannula transfer techniques.[7]

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles, and nitrile gloves are mandatory.[19] For large quantities, neoprene gloves over nitriles and a face shield are recommended.[16][19]

-

Emergency: Keep a Class D or powdered lime fire extinguisher within arm's length.[16][18] Never use a water or CO₂ extinguisher on an organolithium fire.[19]

Halogenated Organic Compounds:

-

Hazard: Generally toxic and irritants. Handle in a well-ventilated chemical fume hood.

-

Disposal: Dispose of all chemical waste in properly labeled containers according to institutional guidelines.[19]

Emergency Preparedness Workflow

Caption: Emergency response flowchart for pyrophoric reagents.

Characterization Data (Expected)

The final product, 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde, should be characterized to confirm its identity and purity using standard analytical techniques.

-

Appearance: White to off-white solid.

-

¹H NMR: Expect characteristic shifts for the aldehyde proton (~10 ppm) and two aromatic protons on the pyridine ring.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group.

-

LC-MS: A peak corresponding to the calculated molecular weight (M.W. 270.00) plus a proton [M+H]⁺.

Conclusion

The synthetic protocol described provides a reliable and scalable method for producing 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde. The key steps—leveraging established organometallic chemistry for precursor synthesis and employing selective heterogeneous oxidation—are well-documented and robust. Strict adherence to anhydrous and inert atmosphere techniques, especially when handling organolithium reagents, is paramount for both safety and reaction success. This versatile building block can be utilized for further derivatization in the development of novel bioactive molecules.

References

- Benchchem. Application Notes and Protocols for the Lithiation of 3-Bromopyridine-d4 and Subsequent Functionalization.

- Taher, S. G., Omar, K. A., & Faqi-Ahmed, B. M. (2020). Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation.

- University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents.

- Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory.

- Synfacts. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Tetrahedron Lett. 2008, 49, 6901-6903.

- Organic Chemistry. Alcohol to Ketone - Common Conditions.

- Organic Chemistry Tutor. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism. YouTube.

- BLD Pharm. 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde. CAS No. 1227572-68-0.

- Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium.

- AUB ScholarWorks. OXIDATIONS WITH MANGANESE DIOXIDE.

- Comptes Rendus de l'Académie des Sciences. (2016). Oxidation of alcohols by TBHP in the presence of sub-stoichiometric amounts of MnO2.

- The UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure.

- University of Connecticut. CB-LSOP-Organolithiums.docx.

- University of Wisconsin. Directed (ortho) Metallation.

- El-Faham, A., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3.

- Miah, M. A. J., & Snieckus, V. Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry.

- Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B.

- Singh, A., & Singh, K. N. (2015). A study on the BF3 directed lithiation of 3-chloro- and 3-bromo pyridine. ResearchGate.

- Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University.

- ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.

- HETEROCYCLES. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Vol. 37, No. 3.

- SynHet. 3-Bromo-2-trifluoromethyl-isonicotinic acid.

- ECHEMI. 5-broMo-2-(trifluoroMethyl)isonicotinaldehyde. CAS No: 944904-60-3.

- Benchchem. Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview.

- Google Patents. (CN109232399B). Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

- Sigma-Aldrich. 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine. CAS No. 1227599-89-4.

- Santa Cruz Biotechnology. 3-Bromo-2-(trifluoromethyl)pyridine. CAS 590371-58-7.

- PubChemLite. 3-bromo-2-(trifluoromethyl)pyridine (C6H3BrF3N).

- Frontier Specialty Chemicals. 5-Bromo-2-(trifluoromethyl)-4-pyridinecarboxaldehyde. CAS Number: 944904-60-3.

- Sigma-Aldrich. 2-BROMO-5-(TRIFLUOROMETHYL)ISONICOTINALDEHYDE. CAS No. 1227595-41-6.

- Goossen, L. J. (2012). Development of New Methods for the Synthesis of Aldehydes, Arenes and Trifluoromethylated Compounds. Technische Universität Kaiserslautern.

- Manchester Organics. 3-Bromo-2-pyridinecarboxaldehyde. CAS No. 405174-97-2.

- Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes.

- Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements.

- Google Patents. (EP1192116A4). SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.

- Purechemistry. (2023). Oxidation reaction of alcohols and aldehydes.

- Britannica. (2026). Aldehyde - Oxidation, Reduction, Reactions.

- Lumen Learning. 19.6. Oxidation of alcohols & aldehydes. Organic Chemistry II.

Sources

- 1. 1227572-68-0|3-Bromo-2-(trifluoromethyl)isonicotinaldehyde|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. znaturforsch.com [znaturforsch.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. 3-Bromo-2-(trifluoromethyl)pyridine | CAS 590371-58-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. PubChemLite - 3-bromo-2-(trifluoromethyl)pyridine (C6H3BrF3N) [pubchemlite.lcsb.uni.lu]

- 10. purechemistry.org [purechemistry.org]

- 11. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]

- 12. Alcohol to Ketone - Common Conditions [commonorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 15. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 16. ehs.ucr.edu [ehs.ucr.edu]

- 17. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 19. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

reaction of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde with amines

Application Note: Reaction of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde with Amines

Executive Summary

This guide details the synthetic utility of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde (CAS: 1261365-54-7), a highly functionalized pyridine scaffold. Due to the electron-withdrawing nature of the trifluoromethyl (

This document outlines two primary workflows:

-

Chemo-selective Reductive Amination: For the generation of secondary/tertiary amines (library synthesis).

-

Tandem Condensation-Cyclization: For the construction of fused bicyclic heterocycles (e.g., 1,6-naphthyridines), a critical scaffold in kinase inhibitor discovery (e.g., PI3K/mTOR pathway).

Chemical Profile & Reactivity Logic

The substrate presents a "Push-Pull" electronic environment that dictates experimental design:

-

4-Formyl Group (CHO): Highly electrophilic due to the inductive effect of the adjacent

and the pyridine nitrogen. Schiff base formation is rapid, but intermediates are prone to hydrolysis; moisture control is critical. -

3-Bromo Substituent: Provides a handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig). Its ortho positioning to the aldehyde allows for annulation reactions.

-

2-Trifluoromethyl Group: Increases lipophilicity (LogP) and metabolic stability. It significantly lowers the pKa of the pyridine nitrogen, reducing the basicity of the ring.

Reactivity Diagram (DOT):

Figure 1: Divergent pathways based on reaction conditions. The imine intermediate is the bifurcation point.

Protocol A: Chemo-selective Reductive Amination

Application: Synthesis of secondary amines for SAR (Structure-Activity Relationship) studies. Challenge: The electron-deficient aldehyde reacts fast but forms unstable hemiaminals. Solution: Use of Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) allows for a "one-pot" procedure where the imine is reduced faster than the aldehyde, preventing over-alkylation.

Materials

-

Substrate: 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Methodology

-

Imine Formation (Pre-equilibrium):

-

In a flame-dried reaction vial, dissolve the aldehyde (1.0 mmol) in DCE (5 mL).

-

Add the amine (1.1 mmol).

-

Add AcOH (1.0 mmol).

-

Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC or LCMS. You should observe the disappearance of the aldehyde peak (approx. UV 254 nm). Note: If the imine is unstable, proceed immediately to reduction.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution (

). -

Allow the reaction to warm to RT and stir for 4–16 hours.

-

-

Quench & Isolation:

-

Quench with saturated aqueous

(slow addition). -

Extract with DCM (3 x 10 mL).

-

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Data Summary: Typical Yields

| Amine Type | Example | Yield (%) | Notes |

| Aliphatic (1°) | Benzylamine | 85-92% | Very clean conversion. |

| Aliphatic (2°) | Morpholine | 78-85% | Slower reaction; may require 2.0 eq STAB. |

| Aniline | 4-Fluoroaniline | 60-75% | Requires longer pre-stirring (2h) or heat (40°C) for imine formation. |

Protocol B: Synthesis of 1,6-Naphthyridines (Advanced)

Application: Construction of bicyclic cores for kinase inhibitors (e.g., Torin analogs). Mechanism: Tandem condensation of the aldehyde with an amine, followed by cyclization involving the adjacent bromide. Specific Workflow: Reaction with Propargylamine followed by Gold/Palladium-catalyzed cyclization (Sonogashira-Cyclization sequence).

Workflow Diagram (DOT)

Figure 2: Two-stage assembly of the naphthyridine core.

Step-by-Step Methodology

-

Step 1: N-Propargylation (Reductive Amination)

-

Follow Protocol A using propargylamine as the amine source.

-

Isolate the intermediate: N-((3-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)prop-2-yn-1-amine.

-

-

Step 2: Cyclization (Intramolecular Heck/Sonogashira type)

-

Dissolve the intermediate (0.5 mmol) in DMF (3 mL).

-

Add

(5 mol%) and CuI (10 mol%). -

Add

(3.0 equiv). -

Heat to 80–100°C under Argon for 12 hours.

-

Result: Formation of the dihydro-1,6-naphthyridine or fully aromatized system (depending on oxidation conditions).

-

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Wet solvent/amine. | The |

| Hydrolysis of Imine | Acid concentration too high. | Reduce AcOH to 0.5 equiv or use |

| Debromination | Over-reduction. | Avoid using |

References

-

Synthesis of 1,6-Naphthyridines via Cascade Reactions

- Title: Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities.

- Source: National Institutes of Health (NIH) / PMC.

-

URL:[Link]

-

Reductive Amination Guidelines

-

Properties of Trifluoromethylpyridines

Sources

The Synthetic Chemist's Compass: Navigating the Applications of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde

Introduction: A Trifecta of Reactivity in a Single Building Block

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms and functionalized pyridine rings is a cornerstone of molecular design. The trifluoromethyl group (-CF3), with its unique electronic properties and metabolic stability, has become a privileged motif. When coupled with the versatile pyridine scaffold, it gives rise to a class of building blocks with immense synthetic potential. 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde stands out as a particularly valuable reagent, offering a trifecta of reactive sites: a nucleophilically susceptible aldehyde, a bromine atom primed for cross-coupling reactions, and a trifluoromethyl group that imparts desirable physicochemical properties to its derivatives.[1][2][3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde in the synthesis of complex molecular architectures. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in established chemical principles.

Core Applications: A Gateway to Diverse Chemical Scaffolds

The strategic positioning of the aldehyde, bromine, and trifluoromethyl groups on the isonicotinaldehyde core makes it a versatile precursor for a variety of important chemical transformations. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen enhances the electrophilicity of the aldehyde, making it highly reactive towards nucleophiles. Simultaneously, the bromine atom at the 3-position serves as a handle for the introduction of further complexity through cross-coupling reactions.

Herein, we explore several key applications of this powerful building block.

Olefination Reactions: Extending the Carbon Framework

The aldehyde functionality of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde is a prime site for olefination reactions, providing a straightforward method for carbon-carbon bond formation and the introduction of vinyl groups. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation, typically favoring the formation of the (E)-alkene.[4][5][6][7][8]

The synthesis of α,β-unsaturated esters from 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde via the HWE reaction provides valuable intermediates for further functionalization. These acrylate derivatives can participate in Michael additions, cycloadditions, and serve as precursors to a variety of heterocyclic systems. The choice of the phosphonate ester allows for the introduction of different ester functionalities, which can be tailored for subsequent synthetic steps or to modulate the biological activity of the final product.

Materials:

-

3-Bromo-2-(trifluoromethyl)isonicotinaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq) under a stream of nitrogen.

-

Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF to the suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde (1.0 eq) in anhydrous THF dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired (E)-ethyl 3-(3-bromo-2-(trifluoromethyl)pyridin-4-yl)acrylate.

Data Summary:

| Entry | Aldehyde | Phosphonate Reagent | Base | Solvent | Time (h) | Yield (%) |

| 1 | 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde | Triethyl phosphonoacetate | NaH | THF | 16 | 85-95 |

| 2 | 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde | Trimethyl phosphonoacetate | NaH | THF | 16 | 80-90 |

Causality: The use of a strong base like sodium hydride is necessary to deprotonate the phosphonate ester, generating the reactive ylide. Anhydrous conditions are crucial to prevent quenching of the base and the ylide. The reaction is typically run at room temperature to ensure a reasonable reaction rate without promoting side reactions. The (E)-isomer is the major product due to the thermodynamic stability of the trans-oriented groups in the transition state.

Workflow Diagram:

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. chigroup.site [chigroup.site]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. m.youtube.com [m.youtube.com]

derivatization of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde for library synthesis

Application Note: High-Throughput Derivatization of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde

Abstract

This technical guide outlines the strategic derivatization of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde (CAS: 1227572-68-0) for the synthesis of DNA-encoded libraries (DEL) and fragment-based drug discovery (FBDD) campaigns. This scaffold offers a unique combination of a hyper-electrophilic aldehyde, a sterically constrained aryl bromide, and a lipophilic trifluoromethyl group (

Introduction & Structural Analysis

The 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde scaffold is a "privileged structure" for medicinal chemistry due to the presence of the

Structural Challenges & Opportunities:

-

C4-Aldehyde (

): Highly electron-deficient due to the inductive effects of the pyridine nitrogen and the ortho- -

C3-Bromide (

): Sterically crowded. It is flanked by the bulky -

C2-Trifluoromethyl (

): Acts as a metabolic blocker and increases the lipophilicity (

Strategic Directive: "Aldehyde First" Strategy. To ensure high fidelity, the C4-aldehyde must be converted into a stable moiety (amine or heterocycle) before engaging the C3-bromide in metal-catalyzed cross-couplings.

Strategic Workflows (Visualized)

The following flowchart illustrates the two primary pathways for library generation.

Figure 1: Divergent synthesis pathways. Path A utilizes MCR chemistry to fuse a third ring. Path B installs flexible amine linkers. Both converge at the Suzuki coupling stage.

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2]

The GBB reaction is the most efficient method to convert this scaffold into a drug-like imidazo[1,2-a]pyridine core. The electron-deficient nature of the aldehyde accelerates the initial imine formation, often resulting in higher yields compared to electron-rich benzaldehydes.

Reagents:

-

Aldehyde: 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde (1.0 equiv)

-

Amine: 2-Aminopyridine derivative (1.0 equiv)

-

Isonitrile: Alkyl or Aryl isonitrile (1.1 equiv)

-

Catalyst: Scandium(III) triflate [

] (5 mol%) or Acetic Acid (10 mol%) -

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Methodology:

-

Imine Formation: In a 4 mL screw-cap vial, dissolve the aldehyde (0.5 mmol) and 2-aminopyridine (0.5 mmol) in MeOH (2 mL).

-

Activation: Add the catalyst (

, 12 mg). Stir at room temperature for 15 minutes. Note: The solution often turns yellow/orange, indicating imine formation. -

Cyclization: Add the isonitrile (0.55 mmol).

-

Incubation: Seal the vial and heat to 60°C for 4–12 hours.

-

Why: Although the reaction can proceed at RT, mild heating ensures completion due to the steric bulk of the ortho-bromine.

-

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: The product often precipitates. Wash with cold ether. If necessary, purify via flash chromatography (DCM/MeOH gradient).

Expected Outcome: Formation of a 3-amino-imidazo[1,2-a]pyridine core with the bromine handle intact for subsequent coupling.

Protocol 2: Reductive Amination

For libraries requiring flexible linkers, reductive amination is preferred. Due to the aldehyde's high reactivity, mild reducing agents are required to prevent over-reduction to the alcohol.

Reagents:

-

Aldehyde: 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde (1.0 equiv)

-

Amine: Primary amine (

) (1.1 equiv) -

Reductant: Sodium triacetoxyborohydride [

] (1.5 equiv)[1] -

Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Methodology:

-

Complexation: In a reaction vessel, combine the aldehyde (0.5 mmol) and amine (0.55 mmol) in DCE (3 mL).

-

Equilibration: Stir for 30 minutes at room temperature.

-

Critical Step: Ensure imine formation is complete before adding the reductant. The electron-withdrawing

group facilitates rapid imine formation.

-

-

Reduction: Add

(0.75 mmol) in one portion. -

Reaction: Stir at room temperature for 4–6 hours.

-

QC Check: Monitor by LC-MS.[2] If the imine persists, add 1 drop of Acetic Acid to catalyze the reduction.

-

-

Quench: Quench with saturated aqueous

. Extract with DCM ( -

Isolation: Dry organic layer over

and concentrate.

Protocol 3: Suzuki-Miyaura Cross-Coupling (Post-Derivatization)

Once the aldehyde is converted (via Protocol 1 or 2), the steric environment around the C3-bromine is slightly relieved, and the sensitivity to base is eliminated.

Reagents:

-

Substrate: GBB product or Secondary Amine from above (1.0 equiv)

-

Boronic Acid:

(1.5 equiv) -

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: Charge a microwave vial with the substrate (0.2 mmol), boronic acid (0.3 mmol), and catalyst (0.01 mmol).

-

Solvent/Base: Add Dioxane (2 mL) and

solution (0.3 mL). -

Degas: Sparge with Argon for 1 minute.

-

Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).

-

Expert Insight: The bulky

group creates significant steric hindrance. If conversion is low (<50%), switch to XPhos Pd G2 or Sphos , which are designed for sterically demanding couplings.

-

-

Purification: Filter through Celite, concentrate, and purify via Prep-HPLC.

Data Summary & Troubleshooting

| Parameter | GBB Reaction (Protocol 1) | Reductive Amination (Protocol 2) | Suzuki Coupling (Protocol 3) |

| Primary Challenge | Steric hindrance at C3/C4 | Hydrolysis of imine | Protodebromination |

| Key Optimization | Use | Pre-form imine for 30 min | Use e-rich ligands (XPhos) |

| Typical Yield | 65–85% | 80–95% | 50–75% |

| Solvent Choice | MeOH or TFE (Green) | DCE (Anhydrous) | Dioxane/Water (Degassed) |

Troubleshooting Guide:

-

Issue: Low yield in Suzuki Coupling.

-

Cause: The C2-

group blocks the approach of the palladium complex. -

Solution: Increase temperature to 120°C (microwave) and use Buchwald G3 precatalysts (e.g., XPhos-Pd-G3).

-

-

Issue: Aldehyde hydrate formation.

-

Cause: The electron-deficient aldehyde hydrates rapidly in wet solvents.

-

Solution: Store the starting material in a desiccator. Use molecular sieves in the GBB reaction.

-

References

-

Baenziger, M., et al. (2017).[3] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis, 49, 2266-2274.[3]

-

Boltjes, A., & Dömling, A. (2019).[4] "The Groebke-Blackburn-Bienaymé Reaction."[5][3][4][6] European Journal of Organic Chemistry, 2019(40), 6807-6822.

-

Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 41(11), 1461–1473.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. 3-Bromo-2-trifluoromethyl-isonicotinic acid [synhet.com]

- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]

- 4. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Notes and Protocols for Reactions Involving 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde

Introduction

3-Bromo-2-(trifluoromethyl)isonicotinaldehyde, with CAS number 1227572-68-0, is a versatile trifluoromethylated pyridine building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique trifunctional nature, featuring a reactive aldehyde, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing trifluoromethyl group on a pyridine scaffold, makes it a valuable precursor for the synthesis of a diverse array of complex molecules. The trifluoromethyl group is a well-established bioisostere for various functional groups and can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a detailed guide to the experimental setup for key reactions involving this compound, grounded in established chemical principles and supported by authoritative literature.

Compound Profile

| Property | Value |

| CAS Number | 1227572-68-0 |

| Molecular Formula | C₇H₃BrF₃NO |

| Molecular Weight | 254.00 g/mol |

| Appearance | Off-white to yellow solid |

| Structure |

Experimental Workflows

The following diagram illustrates a general workflow for utilizing 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde in synthetic chemistry.

Caption: General synthetic pathways for 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the pyridine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl groups.

Protocol:

| Parameter | Recommended Conditions |

| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%) |

| Base | K₂CO₃ (2 eq.) or Cs₂CO₃ (2 eq.) |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |

| Temperature | 80-100 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Step-by-Step Procedure:

-

To a dry Schlenk flask, add 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality of Choices: The choice of a phosphine-ligated palladium catalyst is crucial for the catalytic cycle. The base is required to activate the boronic acid for transmetalation. A mixed aqueous-organic solvent system is often employed to dissolve both the organic and inorganic reagents.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction allows for the formation of a C-N bond, introducing a primary or secondary amine at the 3-position of the pyridine ring.

Protocol:

| Parameter | Recommended Conditions |

| Catalyst Precursor | Pd₂(dba)₃ (2.5 mol%) |

| Ligand | XPhos (5 mol%) or RuPhos (5 mol%) |

| Base | NaOtBu (1.5 eq.) or K₃PO₄ (2.0 eq.) |

| Solvent | Toluene or 1,4-Dioxane (anhydrous) |

| Temperature | 100-120 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Step-by-Step Procedure:

-

In a glovebox or under a positive flow of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk flask.

-

Add 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde (1.0 eq.) and the desired amine (1.2 eq.).

-

Add the anhydrous, degassed solvent.

-

Seal the flask and heat the mixture with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Causality of Choices: Bulky electron-rich phosphine ligands like XPhos or RuPhos are essential to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine.

Transformations of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations.

Reduction to a Primary Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol.

Protocol:

| Parameter | Recommended Conditions |

| Reducing Agent | Sodium borohydride (NaBH₄) (1.5 eq.) |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to room temperature |

Step-by-Step Procedure:

-

Dissolve 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde (1.0 eq.) in the chosen alcohol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography if necessary.

Causality of Choices: Sodium borohydride is a mild and selective reducing agent that will reduce aldehydes and ketones without affecting the aromatic bromide or the trifluoromethyl group.

Oxidation to a Carboxylic Acid

The aldehyde can be oxidized to the corresponding isonicotinic acid derivative.

Protocol (Pinnick Oxidation):

| Parameter | Recommended Conditions |

| Oxidizing Agent | Sodium chlorite (NaClO₂) (1.5 eq.) |

| Scavenger | 2-Methyl-2-butene (4.0 eq.) |

| Buffer | Sodium dihydrogen phosphate (NaH₂PO₄) |

| Solvent | t-Butanol/H₂O (4:1) |

| Temperature | Room temperature |

Step-by-Step Procedure:

-

Dissolve the aldehyde (1.0 eq.) in t-butanol and add the 2-methyl-2-butene.

-

In a separate flask, dissolve sodium chlorite and sodium dihydrogen phosphate in water.

-

Slowly add the aqueous solution to the solution of the aldehyde at room temperature.

-

Stir vigorously for 4-6 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Adjust the pH to ~3-4 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate to yield the carboxylic acid.

Causality of Choices: The Pinnick oxidation is a mild and efficient method for oxidizing aldehydes to carboxylic acids in the presence of other functional groups. 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.

Conclusion

3-Bromo-2-(trifluoromethyl)isonicotinaldehyde is a highly valuable and versatile building block. The protocols outlined in this application note provide a solid foundation for researchers to explore its utility in the synthesis of novel compounds for drug discovery and materials science. The provided methodologies are based on well-established and reliable chemical transformations, and the explanations for the experimental choices are intended to empower the user to troubleshoot and optimize these reactions for their specific needs.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

-

Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 , 116 (19), 12564–12649. [Link]

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.

-

Pinnick, H. W. Sodium Chlorite. In Encyclopedia of Reagents for Organic Synthesis; Paquette, L. A., Ed.; Wiley: New York, 1995. [Link]

Sources

Application Notes and Protocols for the Use of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde in the Development of Kinase Inhibitors

Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds in Kinase Inhibitor Design

The relentless pursuit of novel kinase inhibitors for targeted therapies in oncology and immunology necessitates the exploration of innovative chemical scaffolds.[1] Kinases, due to their integral role in cellular signaling, are critical targets for therapeutic intervention.[2] The dysregulation of kinase activity is a hallmark of numerous diseases, making the development of potent and selective inhibitors a paramount objective in medicinal chemistry.[1] The strategic incorporation of fluorine-containing building blocks has emerged as a powerful tool to enhance the pharmacological properties of drug candidates.[3] The trifluoromethyl group, in particular, is highly valued for its ability to improve metabolic stability, increase lipophilicity for better cell membrane permeability, and modulate the pKa of neighboring functional groups, all of which contribute to a more favorable pharmacokinetic profile.[4]

This application note details the utility of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The unique arrangement of the aldehyde, bromo, and trifluoromethyl functionalities on the pyridine core provides multiple reaction handles for the construction of complex heterocyclic systems known to interact with the ATP-binding site of various kinases.

Chemical Properties and Reactivity: A Trifecta of Functionality

3-Bromo-2-(trifluoromethyl)isonicotinaldehyde is a trifunctionalized pyridine derivative that offers a strategic combination of reactive sites for the elaboration of kinase inhibitor scaffolds.

-

Aldehyde Group: The formyl group at the 4-position is a versatile handle for a variety of chemical transformations. It readily undergoes condensation reactions with amines and active methylene compounds to form imines, enamines, and other key intermediates. Furthermore, it is susceptible to reductive amination, providing a straightforward route to substituted aminomethylpyridines.

-

Bromo Group: The bromine atom at the 3-position serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This allows for the introduction of a wide array of aryl and heteroaryl substituents, which are crucial for establishing key interactions within the kinase active site and for modulating the selectivity profile of the inhibitor.

-

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group at the 2-position influences the reactivity of the pyridine ring, enhancing the electrophilicity of the carbon atoms and facilitating nucleophilic aromatic substitution reactions at the 4-position under certain conditions.[4] More importantly, the trifluoromethyl group often contributes to improved binding affinity and metabolic stability of the final inhibitor.[3]

Synthetic Strategies and Protocols for Kinase Inhibitor Scaffolds

The strategic combination of reactive sites in 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde allows for a modular and divergent approach to the synthesis of diverse kinase inhibitor libraries. Below are detailed protocols for key transformations.

Protocol 1: Reductive Amination for the Synthesis of Substituted Pyridin-4-ylmethanamines

This protocol describes a general procedure for the synthesis of N-substituted (3-bromo-2-(trifluoromethyl)pyridin-4-yl)methanamines, which can serve as key intermediates for further elaboration into kinase inhibitors.

Experimental Workflow:

Caption: Reductive Amination Workflow

Detailed Step-by-Step Protocol:

-

To a solution of 3-Bromo-2-(trifluoromethyl)isonicotinaldehyde (1.0 eq) in anhydrous dichloromethane (0.1 M), add the desired primary or secondary amine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-